2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one
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Overview
Description
2-furaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its unique structure, which includes a furan ring, a thiazole ring, and a hydrazone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 2-furaldehyde and 5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-furaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-furaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of microbial growth and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-furaldehyde (5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone: Similar structure but with a methoxybenzyl group instead of isopropyl.
2-furaldehyde (5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone: Contains a chlorobenzyl group, offering different chemical properties.
Uniqueness
2-furaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2S |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)9-10(15)13-11(17-9)14-12-6-8-4-3-5-16-8/h3-7,9H,1-2H3,(H,13,14,15)/b12-6+ |
InChI Key |
ZIOXQNNCYOZFTK-WUXMJOGZSA-N |
Isomeric SMILES |
CC(C)C1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1 |
Canonical SMILES |
CC(C)C1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Origin of Product |
United States |
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